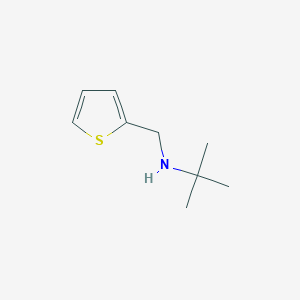

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine is a useful research compound. Its molecular formula is C9H15NS and its molecular weight is 169.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

DNA Binding and Theranostic Applications

One significant application of a similar compound, a water-soluble cationic polythiophene derivative, is its ability to bind DNA. This particular polymer, poly(N,N,N-trimethyl-3-(2-(thiophen-3-yl)acetamido)propan-1-aminium iodide), synthesized from poly(methyl 2-(thiophen-3-yl)acetate), demonstrates potential as a theranostic gene delivery vehicle. It effectively binds to DNA and forms polyplexes, indicating a promising role in gene therapy and diagnostic applications (Carreon et al., 2014).

Antimicrobial Activity

Compounds closely related to 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine have been synthesized and demonstrated notable antimicrobial activities. For instance, Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes have been created and screened for antimicrobial properties (Arora et al., 2013). Additionally, derivatives of 4-thiazolidinones and 2-azetidinones from chalcone, with thiophene as a core component, have shown antibacterial and antifungal activities, suggesting potential in developing new antimicrobial agents (Patel & Patel, 2017).

Peptide Synthesis

In the field of peptide synthesis, derivatives of this compound are instrumental. A study explored using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst for the synthesis of amides from carboxylic acids and amines at room temperature. This method was applied successfully to various acids and amines, including N-Boc-protected amino acids, highlighting its utility in peptide synthesis with minimal racemization (El Dine et al., 2015).

Synthesis of Novel Compounds

Several studies have focused on synthesizing novel compounds involving thiophene derivatives. For instance, the synthesis and characterization of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (Jing, 2010) and the development of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride (Roman, 2013) are notable examples.

作用機序

Target of Action

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine, also known as Methiopropamine, is primarily classified as a stimulant . Stimulants are a broad class of drugs that enhance brain activity, causing an increase in alertness, attention, and energy.

Mode of Action

The onset of effects varies depending on the route of administration and generally lasts between 2-4 hours but can persist for up to 24 hours .

Pharmacokinetics

It is reportedly taken orally, by inhalation, snorting, administering rectally, and by injecting, with the dosage ranging between 5-60 mg depending on the route of administration .

Result of Action

The use of this compound results in stimulation, alertness, and an increase of energy and focus. Side effects reported include tachycardia, anxiety, panic attacks, perspiration, headaches, nausea, difficulty breathing, vomiting, difficulty urinating, and sexual dysfunction .

Safety and Hazards

Methiopropamine is a DEA Schedule I controlled substance . Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse . Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

生化学分析

Biochemical Properties

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine plays a significant role in biochemical reactions, particularly as a norepinephrine-dopamine reuptake inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the reuptake of norepinephrine and dopamine, thereby increasing their synaptic levels . This interaction is crucial for its stimulant effects and potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been observed to increase locomotor activity and induce sensitization in mice . Additionally, it affects the expression of genes involved in neurotransmitter synthesis and release, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to norepinephrine and dopamine transporters, inhibiting their reuptake and increasing their availability in the synaptic cleft . This inhibition leads to enhanced neurotransmission and stimulation of the central nervous system. Furthermore, it undergoes metabolism by the cytochrome P450 enzyme CYP2C19, resulting in the formation of active metabolites such as thiopropamine and thiophene S-oxides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that it can induce acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms . Over time, its metabolites, such as thiophene-2-carboxylic acid, are excreted in urine, indicating its metabolic stability and clearance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it increases locomotor activity and induces sensitization, similar to methamphetamine . At high doses, it can cause toxic or adverse effects, including cardiovascular and psychotic symptoms . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation, demethylation, and deamination, primarily mediated by the cytochrome P450 enzyme CYP2C19 . The resulting metabolites, such as thiophene-2-carboxylic acid, are excreted in urine. These metabolic pathways are crucial for its clearance and overall pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is distributed throughout the central nervous system, where it exerts its stimulant effects . The compound’s hydrophilic nature facilitates its renal excretion, ensuring its clearance from the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it inhibits the reuptake of norepinephrine and dopamine . This localization is essential for its activity and function as a stimulant. Additionally, post-translational modifications and targeting signals may direct it to specific compartments or organelles within the cell, further influencing its biochemical properties.

特性

IUPAC Name |

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSDGWXKPHSWMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359466 |

Source

|

| Record name | 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344257-87-0 |

Source

|

| Record name | 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)